
N-Hydroxy-2-(4-methoxy-2,5-dimethyl-phenyl)-acetamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-2-(4-methoxy-2,5-dimethyl-phenyl)-acetamidine is an organic compound that belongs to the class of hydroxamic acids. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-(4-methoxy-2,5-dimethyl-phenyl)-acetamidine typically involves the reaction of a suitable precursor with hydroxylamine. The reaction conditions may include:
Temperature: Moderate temperatures (e.g., 25-50°C) are often used.
Solvent: Common solvents include ethanol, methanol, or water.
Catalysts: Acid or base catalysts may be employed to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be utilized.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-(4-methoxy-2,5-dimethyl-phenyl)-acetamidine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oximes or nitriles.
Reduction: Reduction to amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-(4-methoxy-2,5-dimethyl-phenyl)-acetamidine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzymes such as metalloproteases or histone deacetylases.
Pathways: Modulation of signaling pathways involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxybenzimidamide: Another hydroxamic acid with similar biological activities.
N-Hydroxy-2-phenylacetamidine: A structurally related compound with potential therapeutic applications.
Uniqueness
N-Hydroxy-2-(4-methoxy-2,5-dimethyl-phenyl)-acetamidine is unique due to its specific substitution pattern, which may confer distinct biological properties and reactivity compared to other hydroxamic acids.
Conclusion
This compound is a compound of interest in various scientific fields
For detailed and specific information, consulting scientific literature and databases is recommended
Properties
CAS No. |
885952-55-6 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N'-hydroxy-2-(4-methoxy-2,5-dimethylphenyl)ethanimidamide |
InChI |
InChI=1S/C11H16N2O2/c1-7-5-10(15-3)8(2)4-9(7)6-11(12)13-14/h4-5,14H,6H2,1-3H3,(H2,12,13) |
InChI Key |
LAFPVERNYXJFIH-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1OC)C)C/C(=N\O)/N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,2-cyano-2-[(dicyanomethylene)amino]-](/img/structure/B13807271.png)
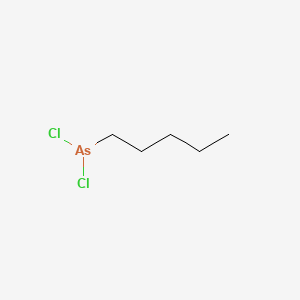

![Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1-(2,3-dimethylphenyl)-6-(ethylamino)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13807280.png)
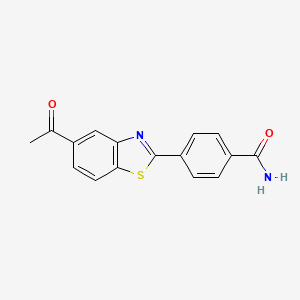
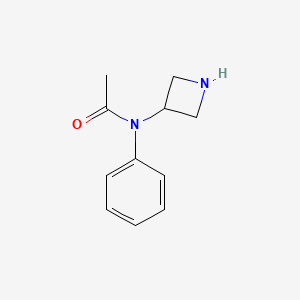
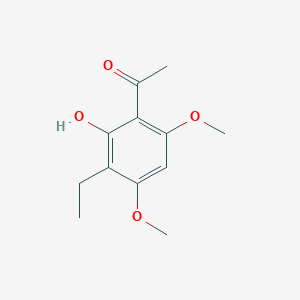
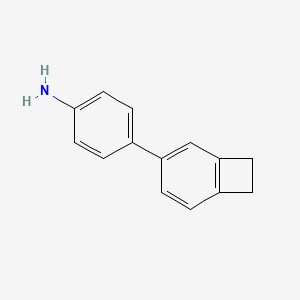
![[6-(3-Nitrophenyl)pyridin-3-yl]methanol](/img/structure/B13807305.png)
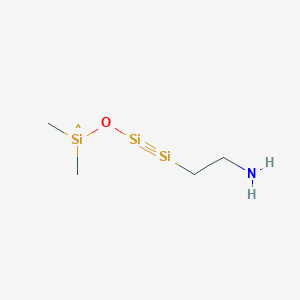
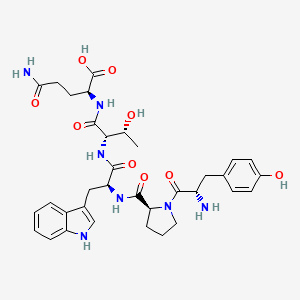
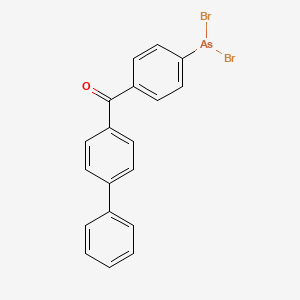
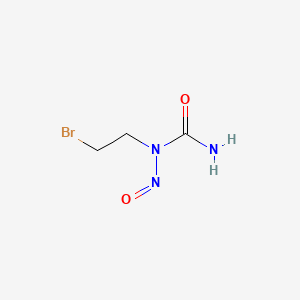
![3-chloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B13807351.png)
